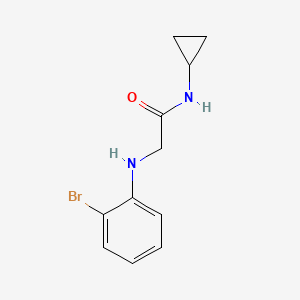
2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a potent inhibitor of various enzymes and receptors. In
作用机制
The mechanism of action of 2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide involves its ability to bind to the active site of enzymes and receptors. This compound acts as a competitive inhibitor, competing with the natural substrate for binding to the enzyme or receptor. The binding of 2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide to the active site of the enzyme or receptor prevents the natural substrate from binding, thereby inhibiting its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide depend on the specific enzyme or receptor it inhibits. For example, inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous systems. This can have therapeutic implications in the treatment of Alzheimer's disease and other neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide in lab experiments is its ability to act as a potent inhibitor of various enzymes and receptors. This makes it a valuable tool in the study of physiological processes and the development of new drugs. However, there are also limitations to its use, such as its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for further research on 2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide. One area of research is the development of new drugs based on this compound. Its ability to act as an enzyme and receptor inhibitor makes it a promising candidate for the development of new therapeutics. Another area of research is the study of its potential toxicity and the development of safer handling and storage methods. Additionally, further research is needed to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide is a chemical compound with significant potential in various fields of scientific research. Its ability to act as a potent inhibitor of enzymes and receptors makes it a valuable tool in the study of physiological processes and the development of new drugs. Further research is needed to explore its potential applications and to develop safer handling and storage methods.
合成方法
The synthesis of 2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide involves the reaction of 8-fluoro-3,4-dihydroquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The purity and yield of the final product can be determined using analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is its use as an enzyme inhibitor. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in various physiological processes, and their inhibition can have significant therapeutic implications.
属性
IUPAC Name |
2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-5-1-3-8-4-2-6-14(11(8)9)7-10(13)15/h1,3,5H,2,4,6-7H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIITYKVSBSMOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)F)N(C1)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)
![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)

![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)




